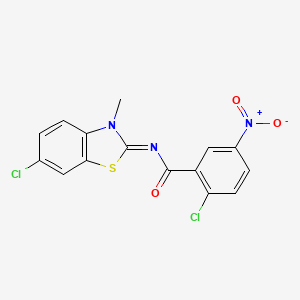

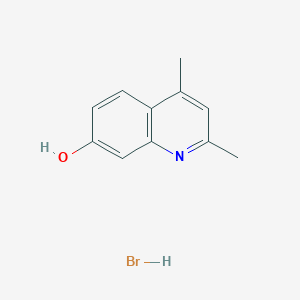

2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide" is a derivative of benzothiazole and nitrobenzamide, which are classes of compounds known for their biological activities. The structure of this compound suggests potential for interaction with biological systems, possibly as a cytotoxic agent or as an antimicrobial substance.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the displacement of chloro groups and the use of nucleophilic reagents. For instance, in the synthesis of hypoxia-selective cytotoxins, chloro groups from methyl chlorodinitrobenzoates are displaced with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of antifungal agents involves reacting trichloro-1,3,5-triazine with nucleophilic reagents such as 2-amino-4-nitrobenzothiazol and 2-chloro-4-trifluoromethylaniline, along with different substituted thioureas . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole and nitrobenzamide derivatives is crucial for their biological activity. The presence of nitro groups and their position relative to other substituents can significantly affect the electron distribution and reactivity of the molecule. For example, the reduction potentials of nitro groups in different positions can influence the cytotoxicity of the compounds under hypoxic conditions . The molecular structure, confirmed by techniques such as IR, NMR, and mass spectrometry, is essential for understanding the compound's potential interactions and stability .

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo photo-rearrangement when exposed to light, leading to the formation of azo compounds. This rearrangement depends on the substituents present on the N-aryl system; electron-attracting substituents can stabilize the compound against photorearrangement . This suggests that the chemical reactivity of "2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide" could be influenced by the presence of electron-withdrawing or electron-donating groups, affecting its stability and reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and nitrobenzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro, nitro, and other substituents can affect these properties, which in turn can influence the compound's biological activity and potential as a therapeutic agent. The reduction potential of nitro groups, as well as the cytotoxicity under different conditions, are important properties that have been studied in related compounds . The antimicrobial activity of similar triazine derivatives has also been evaluated, indicating the potential for the compound to act as an antimicrobial agent .

科学的研究の応用

Antimicrobial Applications :

- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine analogs, including compounds similar to the one , has shown promising antimicrobial activities. These compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activities :

- Benzothiazole derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).

Antibacterial Activity Against Streptococcus Pyogenes :

- Hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes. These derivatives were synthesized through a series of reactions involving nitrobenzamides and exhibited significant efficacy (Gupta, 2018).

Antitumor Evaluation :

- Novel derivatives of benzothiazoles bearing different substituents have been prepared and evaluated for their antitumor properties. These compounds exerted cytostatic activities against various malignant human cell lines (Racané et al., 2006).

Potential Anticancer Agents :

- A series of benzimidazole derivatives, closely related to the compound , have been synthesized and evaluated as potential anticancer agents. These compounds displayed selective cytotoxic activities against human neoplastic cell lines (Romero-Castro et al., 2011).

Hypoglycemic and Hypolipidemic Activity :

- Thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, demonstrating significant reduction in blood glucose and lipid levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Synthesis of Heterocyclic Scaffolds for Drug Discovery :

- Multireactive building blocks like chloro-nitrobenzoic acid have been used for the preparation of various nitrogenous heterocycles. These are important in current drug discovery, particularly for creating libraries of heterocyclic compounds (Křupková et al., 2013).

Hypoxia-Selective Antitumor Agents :

- Certain regioisomers of a hypoxia-selective cytotoxin have been synthesized and evaluated for their cytotoxicity in hypoxic conditions. This research is significant for developing targeted therapies for hypoxic tumor environments (Palmer et al., 1996).

Cell Death Induction in Cancer Cells :

- Thiazolides, a novel class of compounds including benzothiazoles, have been shown to induce cell death in colon carcinoma cell lines. This research is crucial for understanding the mechanisms of action of these compounds in cancer therapy (Brockmann et al., 2014).

Synthesis and Mechanism of Antidiabetic Activity :

- The synthesis of benzothiazole derivatives and their mechanism of action as antidiabetic agents have been studied, particularly in the context of AMPK activation and glucose uptake in myotubes (Meltzer-Mats et al., 2013).

特性

IUPAC Name |

2-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMWPSRCIOGHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)